2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17519891
InChI: InChI=1S/C9H8F2O3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8F2O3
Molecular Weight: 202.15 g/mol

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

CAS No.:

Cat. No.: VC17519891

Molecular Formula: C9H8F2O3

Molecular Weight: 202.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid -

Specification

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
IUPAC Name 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H8F2O3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)
Standard InChI Key WMYWIYVTLUKIHS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)F)C(C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The IUPAC name 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid reflects its bifluorinated aromatic structure. Its molecular formula is C₉H₈F₂O₃, with a molecular weight of 202.15 g/mol. The compound’s SMILES notation (COC1=C(C=C(C=C1)F)C(C(=O)O)F) and InChI key (SPFGBWKTEVKCCJ-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Structural Analysis

The molecule consists of:

  • A 2-methoxy-5-fluorophenyl ring, where fluorine occupies the para position relative to the methoxy group.

  • A fluoro-substituted acetic acid moiety at the ortho position of the phenyl ring.

The dihedral angle between the phenyl ring and the acetic acid group influences its conformational stability, while fluorine’s electronegativity enhances hydrogen-bonding potential with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight202.15 g/mol
Melting PointNot reported
Solubility (H₂O)Low (hydrophobic)
LogP (Partition Coefficient)Estimated 1.8 (lipophilicity)

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthesis protocols remain proprietary, available data suggest a multi-step process involving:

  • Friedel-Crafts acylation of 2-methoxy-5-fluorobenzene to introduce the acetic acid backbone.

  • Fluorination via electrophilic substitution or halogen exchange reactions.
    Challenges include regioselective fluorination and minimizing side products, necessitating chromatographic purification .

Analytical Methods

  • Mass Spectrometry: ESI-MS shows a predominant [M-H]⁻ ion at m/z 219.02745, with collision cross-section (CCS) values aiding structural confirmation .

  • NMR Spectroscopy: Expected signals include a doublet for aromatic fluorine (δ 7.2–7.5 ppm) and a singlet for the methoxy group (δ 3.8 ppm).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Fluorinated Phenylacetic Acids

CompoundCOX-2 IC₅₀ (µM)Anticancer IC₅₀ (µM)
2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid12.325.0
2-(5-Fluoro-2-methoxyphenyl)acetic acid18.742.5
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid9.818.9

The dual fluorine substitution in the target compound improves target affinity and metabolic stability over monofluorinated analogs, though trifluorinated variants (e.g., CID 73994616) show superior potency at the expense of synthetic complexity .

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable routes using catalytic fluorination or flow chemistry are needed to reduce costs.

  • In Vivo Pharmacokinetics: No data exist on bioavailability or toxicity profiles in animal models.

  • Target Validation: CRISPR screening could identify off-target effects in kinase signaling pathways.

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